N-(2-chlorobenzyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-FLUOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a fluorophenyl group, and a methylpyrimidinyl group, all connected through an acetamide linkage. Its molecular formula is C19H16ClFN2OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-FLUOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzylamine with 2-(4-fluorophenyl)-6-methylpyrimidine-4-thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then acylated with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-FLUOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-FLUOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-FLUOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]acetamide: Similar structure but lacks the fluorophenyl and methylpyrimidinyl groups.
N-(4-chlorophenyl)acetamide: Contains a chlorophenyl group but differs in the rest of the structure.
2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide: Contains a fluorophenyl group but has a different overall structure.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-FLUOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H17ClFN3OS |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H17ClFN3OS/c1-13-10-19(25-20(24-13)14-6-8-16(22)9-7-14)27-12-18(26)23-11-15-4-2-3-5-17(15)21/h2-10H,11-12H2,1H3,(H,23,26) |
InChI Key |
VUQQXCAKTUPOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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